4-(1-Aminoethyl)naphthalen-1-OL
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Overview
Description
4-(1-Aminoethyl)naphthalen-1-OL is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol. It is a naphthalene derivative, characterized by the presence of an aminoethyl group attached to the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)naphthalen-1-OL typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the aminoethyl group. One common method is the reduction of 4-(1-nitroethyl)naphthalen-1-OL using hydrogen gas in the presence of a palladium catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the synthesis is carried out under controlled conditions. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)naphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated naphthalene derivatives.
Scientific Research Applications
4-(1-Aminoethyl)naphthalen-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)naphthalen-1-OL involves its interaction with various molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through these interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Aminoethyl)naphthalen-2-OL
- 4-(1-Aminoethyl)naphthalen-1-OL hydrochloride
Comparison
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
4-(1-Aminoethyl)naphthalen-1-OL, also known as 4-(1R)-1-aminoethyl-naphthalen-1-ol, is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by an aminoethyl group attached to a naphthalene moiety. This structure allows for various chemical reactions, including oxidation to naphthoquinones and substitution reactions involving the amino or hydroxyl groups. The compound exhibits a strong electrophilic character, enabling it to interact with biological structures effectively.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. The compound has been tested against various bacterial strains, showing notable inhibition of growth. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and cell death .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Reactive Oxygen Species Generation : The compound can generate ROS, which are critical mediators in cellular signaling pathways leading to apoptosis.
- Enzyme Inhibition : It may inhibit various enzymes involved in cancer cell proliferation and survival, including topoisomerases and other key regulatory proteins .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against human cancer cell lines. The compound was tested at varying concentrations (5 µM to 50 µM) over 24 hours. Results indicated a significant reduction in cell viability, with IC50 values ranging from 10 µM to 20 µM across different cell lines .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15 |
U-87 | 12 |
A549 | 18 |
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was assessed for its activity against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound exhibits moderate antibacterial activity, warranting further investigation for potential therapeutic applications .
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(1-aminoethyl)naphthalen-1-ol |
InChI |
InChI=1S/C12H13NO/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8,14H,13H2,1H3 |
InChI Key |
JPLPWOCTHNZHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)O)N |
Origin of Product |
United States |
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